1,2,10-Decanetriol

Description

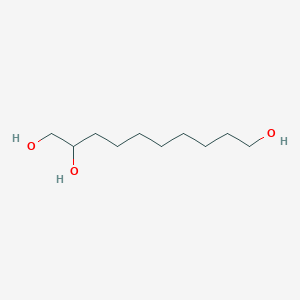

Structure

3D Structure

Properties

IUPAC Name |

decane-1,2,10-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O3/c11-8-6-4-2-1-3-5-7-10(13)9-12/h10-13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHINSRUDDXGHLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCO)CCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371017 | |

| Record name | 1,2,10-Decanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91717-85-0 | |

| Record name | 1,2,10-Decanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,10-Decanetriol: Physicochemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,10-Decanetriol is a long-chain triol of interest in various fields of chemical research. Its trifunctional nature, combining a vicinal diol and a primary alcohol, makes it a potentially versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of specific experimental protocols in the published literature, this document also presents generalized methodologies for its synthesis, purification, and characterization based on standard organic chemistry techniques for similar long-chain polyols.

Physicochemical Properties

This compound, also known as 1,2,10-trihydroxydecane, is a white to almost white crystalline solid at room temperature.[1] Its structure consists of a ten-carbon aliphatic chain with hydroxyl groups at the 1, 2, and 10 positions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 91717-85-0 | [1][2] |

| Molecular Formula | C₁₀H₂₂O₃ | [1][2][3] |

| Molecular Weight | 190.28 g/mol | [1][3] |

| Appearance | White to Almost white powder/crystal | [1] |

| Melting Point | 66.0 to 70.0 °C | |

| Boiling Point (Predicted) | 341.5 ± 12.0 °C | - |

| Density (Predicted) | 1.020 ± 0.06 g/cm³ | - |

| Purity (GC) | >97.0% | [1][4] |

| Solubility | Slightly soluble in methanol and water. | - |

| SMILES | OCCCCCCCCC(O)CO | [1][3] |

| InChI | InChI=1S/C10H22O3/c11-8-6-4-2-1-3-5-7-10(13)9-12/h10-13H,1-9H2 | [1][3] |

| InChIKey | RHINSRUDDXGHLV-UHFFFAOYSA-N | [1][3] |

Note: Predicted values for boiling point and density are based on computational models and have not been experimentally verified in the cited literature.

Experimental Protocols

Proposed Synthesis Workflow

A potential synthetic route to this compound could involve the dihydroxylation of a terminal alkene precursor containing a protected primary alcohol. The following diagram illustrates a logical workflow for such a synthesis.

Caption: Proposed workflow for the synthesis and characterization of this compound.

General Purification Protocol: Recrystallization

Objective: To purify crude this compound based on its differential solubility in a hot versus cold solvent.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethyl acetate/hexanes mixture, water, or other suitable solvent determined by solubility tests)

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent.

-

Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

-

If the solution is colored, activated charcoal can be added, and the solution hot-filtered to remove the charcoal.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize crystal yield, place the flask in an ice bath for 30 minutes.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent.

-

Dry the purified crystals under vacuum to remove residual solvent.

-

Determine the melting point of the purified crystals to assess purity.

General Spectroscopic Characterization

Objective: To elucidate the carbon-hydrogen framework of this compound.

¹H NMR (Proton NMR):

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Expected Signals:

-

Multiplets corresponding to the protons of the C-H bonds in the long aliphatic chain.

-

A triplet corresponding to the methylene protons adjacent to the C-10 hydroxyl group.

-

Multiplets corresponding to the methine and methylene protons of the vicinal diol at C-1 and C-2.

-

Broad singlets for the hydroxyl protons, which can be exchanged with D₂O.

-

¹³C NMR (Carbon-13 NMR):

-

Sample Preparation: Use a more concentrated sample (20-50 mg) in the same deuterated solvent.

-

Expected Signals:

-

Distinct signals for each of the ten carbon atoms in the molecule. The chemical shifts will be indicative of their local electronic environment (i.e., carbons bearing hydroxyl groups will be downfield).

-

Objective: To identify the functional groups present in this compound.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.

-

Expected Absorptions:

-

A broad, strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the hydroxyl groups.

-

Strong absorption bands in the region of 2850-2960 cm⁻¹, corresponding to the C-H stretching of the aliphatic chain.

-

Absorption bands in the region of 1000-1200 cm⁻¹, corresponding to C-O stretching.

-

Objective: To determine the molecular weight and fragmentation pattern of this compound.

-

Ionization Method: Electrospray ionization (ESI) or chemical ionization (CI) are suitable techniques.

-

Expected Results:

-

The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed, confirming the molecular weight of 190.28 g/mol .

-

Fragmentation patterns would likely involve the loss of water and cleavage of the carbon-carbon bonds.

-

Biological Activity and Signaling Pathways

As of the latest literature search, there is no available information on the biological activity or any associated signaling pathways for this compound. This compound is primarily available as a research chemical, and its biological functions, if any, have not been reported.[2][3] Therefore, a diagram of a signaling pathway involving this molecule cannot be provided.

Conclusion

This compound is a long-chain triol with well-defined physical properties. While it holds potential as a synthetic intermediate, detailed experimental protocols for its synthesis and analysis are not widely published. The generalized methods provided in this guide offer a starting point for researchers working with this and similar molecules. Further investigation is required to elucidate its reactivity, potential applications, and any biological significance. Researchers are advised to exercise standard laboratory safety procedures when handling this chemical.

References

Navigating the Synthesis of 1,2,10-Trihydroxydecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,10-Trihydroxydecane is a long-chain aliphatic triol with potential applications in various fields, including drug development and material science, owing to its unique arrangement of hydroxyl groups. This technical guide provides a comprehensive overview of plausible synthetic strategies for this target molecule. In the absence of specific literature detailing its synthesis, this document outlines two primary retrosynthetic pathways, leveraging well-established organic chemistry transformations. Detailed hypothetical experimental protocols, including reaction conditions and purification methods, are presented. Quantitative data, such as expected yields for analogous reactions, are summarized in tabular format to facilitate comparison. Furthermore, the proposed synthetic workflows are visualized using Graphviz diagrams to provide clear, logical representations of the reaction sequences.

Introduction

The synthesis of polyhydroxylated aliphatic chains is a significant endeavor in organic chemistry, driven by the diverse biological activities and material properties of these compounds. 1,2,10-Trihydroxydecane, with its vicinal diol at one end of a ten-carbon chain and a primary alcohol at the other, presents a unique synthetic challenge requiring careful strategic planning, particularly concerning regioselectivity and the use of protecting groups. This guide explores two viable synthetic routes starting from commercially available precursors.

Retrosynthetic Analysis

A retrosynthetic analysis of 1,2,10-trihydroxydecane suggests two main strategies, both commencing from a ten-carbon chain with differential functionalization at each terminus.

-

Pathway A: This route begins with a starting material containing a terminal alkene and a protected primary alcohol. The key step is the dihydroxylation of the double bond.

-

Pathway B: This pathway utilizes a starting material with two terminal functional groups that can be manipulated to introduce the desired hydroxyl groups.

These approaches are designed to control the selective introduction of the hydroxyl groups and minimize side reactions.

Proposed Synthetic Pathways and Methodologies

Pathway A: Dihydroxylation of a Protected ω-Unsaturated Alcohol

This pathway commences with 10-bromo-1-decanol, which is first protected and then converted to a terminal alkene before the final dihydroxylation and deprotection steps.

Logical Workflow for Pathway A

Caption: Synthetic workflow for Pathway A starting from 10-bromo-1-decanol.

Experimental Protocols for Pathway A:

Step 1: Protection of 10-Bromo-1-decanol

-

Reaction: To a solution of 10-bromo-1-decanol (1.0 eq) in anhydrous dimethylformamide (DMF), add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) at 0 °C. Stir the reaction mixture at room temperature for 12 hours.

-

Work-up and Purification: Quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 10-bromo-1-(tert-butyldimethylsilyloxy)decane.

Step 2: Elimination to form the Terminal Alkene

-

Reaction: To a solution of 10-bromo-1-(tert-butyldimethylsilyloxy)decane (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium tert-butoxide (t-BuOK) (3.0 eq) at room temperature. Heat the mixture to 60 °C and stir for 4 hours.

-

Work-up and Purification: Cool the reaction to room temperature, pour into water, and extract with pentane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully. The resulting dec-9-en-1-(tert-butyldimethylsilyloxy)decane is often used in the next step without further purification.

Step 3: syn-Dihydroxylation

-

Reaction: To a solution of dec-9-en-1-(tert-butyldimethylsilyloxy)decane (1.0 eq) in a mixture of acetone and water (10:1), add N-methylmorpholine N-oxide (NMO) (1.5 eq) and a catalytic amount of osmium tetroxide (OsO4, 2.5 mol%). Stir the reaction at room temperature for 12-24 hours.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium sulfite. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography on silica gel to afford 1-(tert-butyldimethylsilyloxy)decane-9,10-diol.

Step 4: Deprotection

-

Reaction: To a solution of 1-(tert-butyldimethylsilyloxy)decane-9,10-diol (1.0 eq) in tetrahydrofuran (THF), add tetra-n-butylammonium fluoride (TBAF) (1.0 M solution in THF, 1.5 eq). Stir the reaction at room temperature for 2 hours.

-

Work-up and Purification: Concentrate the reaction mixture and purify directly by column chromatography on silica gel to yield 1,2,10-trihydroxydecane.

Pathway B: Starting from a Differentiated Di-functional Precursor

This alternative pathway starts with 9-decen-1-ol, directly providing the terminal alkene and a primary alcohol that requires protection before dihydroxylation.

Logical Workflow for Pathway B

Caption: Synthetic workflow for Pathway B starting from 9-decen-1-ol.

Experimental Protocols for Pathway B:

Step 1: Protection of 9-Decen-1-ol

-

Reaction: To a solution of 9-decen-1-ol (1.0 eq) in anhydrous DMF, add imidazole (1.5 eq) and TBDMSCl (1.2 eq) at 0 °C. Stir the reaction mixture at room temperature for 12 hours.

-

Work-up and Purification: Quench with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography on silica gel to yield 1-(tert-butyldimethylsilyloxy)-9-decene.

Step 2: syn-Dihydroxylation

-

Reaction: To a solution of 1-(tert-butyldimethylsilyloxy)-9-decene (1.0 eq) in acetone/water (10:1), add NMO (1.5 eq) and a catalytic amount of OsO4 (2.5 mol%). Stir at room temperature for 12-24 hours.

-

Work-up and Purification: Quench with saturated aqueous sodium sulfite and extract with ethyl acetate. Wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography on silica gel to give 1-(tert-butyldimethylsilyloxy)decane-9,10-diol.

Step 3: Deprotection

-

Reaction: To a solution of 1-(tert-butyldimethylsilyloxy)decane-9,10-diol (1.0 eq) in THF, add TBAF (1.0 M in THF, 1.5 eq). Stir at room temperature for 2 hours.

-

Work-up and Purification: Concentrate the reaction mixture and purify by column chromatography on silica gel to obtain 1,2,10-trihydroxydecane.

Quantitative Data

The following table summarizes the expected yields for each reaction step based on literature precedents for similar transformations. Actual yields may vary depending on experimental conditions and scale.

| Pathway | Step | Transformation | Typical Yield (%) |

| A | 1 | Protection of primary alcohol (TBDMSCl) | 90-98 |

| 2 | Elimination of bromide (t-BuOK) | 70-85 | |

| 3 | Dihydroxylation of terminal alkene (OsO4/NMO) | 85-95 | |

| 4 | Deprotection of TBDMS ether (TBAF) | 90-99 | |

| B | 1 | Protection of primary alcohol (TBDMSCl) | 90-98 |

| 2 | Dihydroxylation of terminal alkene (OsO4/NMO) | 85-95 | |

| 3 | Deprotection of TBDMS ether (TBAF) | 90-99 |

Conclusion

This technical guide has outlined two plausible and robust synthetic pathways for the preparation of 1,2,10-trihydroxydecane. Both routes employ reliable and well-documented chemical reactions, offering a high probability of success. Pathway B, starting from 9-decen-1-ol, is more atom-economical and involves fewer steps, making it the more efficient approach on paper. The choice of pathway in a practical setting may depend on the availability and cost of the starting materials. The provided experimental protocols and expected yields serve as a solid foundation for researchers embarking on the synthesis of this and structurally related polyhydroxylated molecules. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.

An In-depth Technical Guide to Diethylene Glycol Monohexyl Ether (C10H22O3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethylene glycol monohexyl ether, an isomer of C10H22O3. The information is tailored for researchers, scientists, and professionals in drug development who may encounter this compound or similar glycol ethers in their work.

IUPAC Name and Chemical Structure

IUPAC Name: 2-(2-hexoxyethoxy)ethanol[1][2]

Synonyms: Hexyl carbitol, Diethylene glycol n-hexyl ether[1]

Chemical Structure:

Physicochemical and Toxicological Data

The following table summarizes key quantitative data for Diethylene glycol monohexyl ether, which is crucial for its handling, application, and assessment in research and development.

| Property | Value | Source |

| Molecular Formula | C10H22O3 | [2] |

| Molecular Weight | 190.28 g/mol | [2] |

| Boiling Point | 259.1 °C at 760 Torr | [1][2] |

| Melting Point | -33.3 °C | [3] |

| Density | 0.935 g/cm³ at 20 °C | [1] |

| Flash Point | 140.6 °C (open cup) | [3] |

| Water Solubility | 17,000 mg/L at 20 °C | [2] |

| log Kow (Octanol/Water Partition Coefficient) | 1.70 | [2][3] |

Experimental Protocol: In Vitro Skin Irritation Test

The following is a detailed methodology for assessing the skin irritation potential of a test substance like Diethylene glycol monohexyl ether using a reconstructed human epidermal (RHE) model, based on established protocols.[4][5] This in vitro method is a validated alternative to traditional animal testing.[6]

Objective: To determine the potential of a test chemical to cause skin irritation, classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Materials:

-

Reconstructed Human Epidermis (RHE) tissues (e.g., EpiDerm™, EpiSkin™)

-

Assay medium

-

Test substance (Diethylene glycol monohexyl ether)

-

Positive Control (PC): 5% aqueous solution of Sodium Dodecyl Sulfate (SDS)

-

Negative Control (NC): Dulbecco's Phosphate Buffered Saline (DPBS)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 0.5 mg/mL

-

Isopropanol

-

Multi-well plates (6-well and 24-well)

-

Positive displacement pipette

-

Incubator (37°C, 5% CO2, 95% relative humidity)

-

Spectrophotometer (plate reader)

Procedure:

-

Tissue Preparation and Pre-Incubation:

-

Upon receipt, place the RHE tissues into 6-well plates containing pre-warmed assay medium.

-

Incubate the tissues overnight (approximately 18-24 hours) at 37°C, 5% CO2, and 95% relative humidity.[4]

-

-

Application of Test Substance:

-

After the pre-incubation period, apply 30 µL of the test substance (Diethylene glycol monohexyl ether), the negative control, and the positive control to the surface of triplicate tissues.[4]

-

Ensure the substance covers the entire surface of the tissue.

-

-

Exposure and Post-Exposure Incubation:

-

MTT Viability Assay:

-

Following the post-exposure incubation, transfer the tissues to a 24-well plate containing 0.3 mL of MTT solution (0.5 mg/mL).[5]

-

Incubate for 3 hours at 37°C. During this time, viable cells will reduce the MTT into a blue formazan precipitate.

-

After incubation, extract the formazan from the tissues by submerging them in 1.5 mL of isopropanol and shaking for at least 2 hours at room temperature.[5]

-

-

Data Analysis:

-

Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer at a wavelength of 550 nm.

-

Calculate the percent viability for each tissue relative to the negative control.

-

A substance is classified as an irritant if the mean tissue viability is less than or equal to 50% of the negative control.[5]

-

Signaling and Toxicity Pathway

Glycol ethers, including Diethylene glycol monohexyl ether, can exert their toxicity through various mechanisms. A key pathway involves their metabolism and the subsequent induction of cellular stress. The following diagram illustrates a plausible signaling pathway for glycol ether-induced toxicity.

Caption: Plausible toxicity pathway of Diethylene glycol monohexyl ether.

References

- 1. benchchem.com [benchchem.com]

- 2. Diethylene glycol monohexyl ether | C10H22O3 | CID 8199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ICSC 1572 - DIETHYLENE GLYCOL MONOHEXYL ETHER [inchem.org]

- 4. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sterlab-store.com [sterlab-store.com]

- 6. youtube.com [youtube.com]

Synthetic Origin of 1,2,10-Decanetriol: A Technical Guide to its Preparation from Natural Precursors

Introduction: Extensive literature review indicates that 1,2,10-decanetriol is a synthetic compound not known to occur naturally. This technical guide, designed for researchers, scientists, and drug development professionals, details a viable synthetic pathway to this compound commencing from undecylenic acid, a derivative of castor oil, a readily available natural resource. The synthesis involves a three-step process: the oxidative decarboxylation of undecylenic acid to yield 9-decenyl chloride, followed by its conversion to 9-decen-1-ol, and culminating in the dihydroxylation of 9-decen-1-ol to afford the target molecule, this compound. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow.

Overall Synthetic Workflow

The synthesis of this compound from the natural precursor, undecylenic acid, is a multi-step process that can be tailored to yield either the syn or anti diastereomer of the final product, depending on the dihydroxylation method employed.

Step 1: Synthesis of 9-Decenyl Chloride from Undecylenic Acid

The initial step involves the oxidative decarboxylation of undecylenic acid using lead tetraacetate in the presence of lithium chloride. This reaction, a modified Hunsdiecker reaction, efficiently removes a carboxyl group and introduces a chlorine atom.

Experimental Protocol: Oxidative Decarboxylation

-

To a 50 mL three-necked flask equipped with a reflux condenser, an argon inlet, and a magnetic stirrer, add undecylenic acid (4.6 g, 0.025 mol), lead tetraacetate (11 g, 0.025 mol), and lithium chloride (1.06 g, 0.025 mol).

-

Add 30 mL of anhydrous benzene to the flask.

-

Heat the reaction mixture to 80°C under an argon atmosphere with continuous stirring.

-

Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature and filter to remove insoluble lead salts.

-

Wash the filtrate sequentially with water, saturated sodium bicarbonate solution, and again with water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the benzene by distillation under atmospheric pressure.

-

Distill the residue under reduced pressure (933.256 Pa) at 85°C to obtain 9-decenyl chloride.[1]

Quantitative Data: Synthesis of 9-Decenyl Chloride

| Parameter | Value | Reference |

| Starting Material | Undecylenic Acid | [1] |

| Reagents | Lead Tetraacetate, Lithium Chloride | [1][2][3][4][5] |

| Solvent | Anhydrous Benzene | [1][3] |

| Temperature | 80°C | [1] |

| Pressure | Atmospheric (reaction), Reduced (distillation) | [1] |

| Yield | ~80% | [1] |

Step 2: Synthesis of 9-Decen-1-ol from 9-Decenyl Chloride

The second step is a two-part process involving the conversion of 9-decenyl chloride to 9-decenyl acetate via nucleophilic substitution, followed by hydrolysis to yield 9-decen-1-ol.

Experimental Protocol: Conversion to 9-Decen-1-ol

Part A: Synthesis of 9-Decenyl Acetate

-

In a 50 mL two-necked flask equipped with a reflux condenser, an argon inlet, and a magnetic stirrer, place 9-decenyl chloride (1.04 g, 0.0059 mol) and potassium acetate (1.171 g, 0.0118 mol).

-

Add 10 mL of dimethyl sulfoxide (DMSO) as the solvent.

-

Heat the mixture to 130-140°C and stir for 1.5-2 hours.

-

After cooling, wash the organic layer with water and sodium bicarbonate solution until neutral.

-

Dry the organic layer with anhydrous sodium sulfate.

Part B: Hydrolysis to 9-Decen-1-ol

-

In a 50 mL round-bottom flask with a reflux condenser and magnetic stirrer, combine the crude 9-decenyl acetate, potassium hydroxide (0.56 g, 0.01 mol), 3 mL of water, and 2 mL of methanol.

-

Heat the mixture to boiling on an oil bath for 1-2 hours.

-

After cooling, add 3 mL of water and acidify with dilute hydrochloric acid.

-

Extract the organic layer with diethyl ether and dry over anhydrous sodium sulfate.

-

Remove the ether and methanol by distillation at atmospheric pressure.

-

Distill the remaining solution under reduced pressure (533.289 Pa) at 120°C to obtain pure 9-decen-1-ol.[1]

Quantitative Data: Synthesis of 9-Decen-1-ol

| Parameter | Value | Reference |

| Starting Material | 9-Decenyl Chloride | [1] |

| Reagents (Part A) | Potassium Acetate, DMSO | [1] |

| Reagents (Part B) | Potassium Hydroxide, Methanol, Water | [1] |

| Temperature (Part A) | 130-140°C | [1] |

| Temperature (Part B) | Boiling | [1] |

| Overall Yield | ~86% (from 9-decenyl chloride) | [1] |

Step 3: Dihydroxylation of 9-Decen-1-ol to this compound

The final step is the dihydroxylation of the terminal double bond of 9-decen-1-ol. This can be achieved through two primary methods to yield either the syn or anti diastereomer of this compound.

Method A: syn-Dihydroxylation (Upjohn Dihydroxylation)

This method utilizes a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as a stoichiometric co-oxidant to produce the syn-diol.[6][7][8][9]

-

Dissolve 9-decen-1-ol (1 mmol) in a mixture of acetone and water (10:1 v/v, 10 mL).

-

Add N-methylmorpholine N-oxide (NMO) (1.2-1.5 equivalents) and stir until dissolved.

-

At room temperature, add a catalytic amount of osmium tetroxide (0.01-0.05 equivalents) as a solution in toluene.[10]

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir vigorously for 30-60 minutes.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield syn-1,2,10-decanetriol.[10][11]

Method B: anti-Dihydroxylation (Epoxidation and Hydrolysis)

This two-step procedure involves the epoxidation of the alkene using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), followed by acid-catalyzed hydrolysis of the epoxide to give the anti-diol.[12][13][14][15]

Part A: Epoxidation

-

Dissolve 9-decen-1-ol (1 mmol) in dichloromethane (CH₂Cl₂) in a flask.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude epoxide.[16][17]

Part B: Acid-Catalyzed Hydrolysis

-

Dissolve the crude epoxide in a mixture of acetone and water.

-

Add a catalytic amount of sulfuric acid (H₂SO₄).

-

Stir the mixture at room temperature until the epoxide is consumed (monitored by TLC).

-

Neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield anti-1,2,10-decanetriol.[12][18][19]

Quantitative Data: Dihydroxylation of 9-Decen-1-ol

| Parameter | syn-Dihydroxylation (Upjohn) | anti-Dihydroxylation (Epoxidation/Hydrolysis) |

| Key Reagents | OsO₄ (catalytic), NMO | m-CPBA, H₂SO₄ (catalytic) |

| Stereochemistry | syn-addition | anti-addition |

| Typical Solvents | Acetone/Water | CH₂Cl₂ (epoxidation), Acetone/Water (hydrolysis) |

| Typical Yields | Generally high | Generally high |

While this compound is not found in nature, it can be efficiently synthesized from undecylenic acid, a derivative of the natural product castor oil. The synthetic route is robust, and the final dihydroxylation step can be controlled to produce either the syn or anti diastereomer, providing valuable tools for researchers in various scientific disciplines. The detailed protocols and workflows presented in this guide offer a comprehensive resource for the laboratory preparation of this versatile triol.

References

- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 2. organicreactions.org [organicreactions.org]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]

- 7. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. Upjohn Dihydroxylation [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 14. Anti Dihydroxylation of Alkenes - Chad's Prep® [chadsprep.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. youtube.com [youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

Technical Guide: 1,2,10-Decanetriol (CAS 91717-85-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

The known properties of 1,2,10-Decanetriol are summarized in the table below. These values are aggregated from various chemical databases and supplier information.

| Property | Value | Source |

| CAS Number | 91717-85-0 | Multiple |

| Molecular Formula | C₁₀H₂₂O₃ | [1] |

| Molecular Weight | 190.28 g/mol | [1] |

| IUPAC Name | decane-1,2,10-triol | N/A |

| Synonyms | 1,2,10-Trihydroxydecane | |

| Appearance | White to almost white powder/crystal | [2] |

| Melting Point | 66.0 to 70.0 °C | [2] |

| Boiling Point (Predicted) | 341.486 °C at 760 mmHg | [1] |

| Density (Calculated) | 1.02 g/cm³ | [1] |

| Flash Point (Calculated) | 162.031 °C | [1] |

| SMILES | OCC(O)CCCCCCCCO | [1] |

| InChI | 1S/C10H22O3/c11-8-6-4-2-1-3-5-7-10(13)9-12/h10-13H,1-9H2 | [1] |

| InChIKey | RHINSRUDDXGHLV-UHFFFAOYSA-N | [1] |

Suppliers

This compound is available from several chemical suppliers, indicating its use in research and manufacturing.

| Supplier | Location | Notes |

| Achemica | Switzerland | Chemical manufacturer since 2010.[1] |

| Alfa Chemistry | USA | Chemical distributor since 2012.[1] |

| International Laboratory Limited | USA | Chemical manufacturer since 2002.[1] |

| Amadis Chemical Company Limited | - | Listed as a supplier.[3] |

| Combi-Blocks, Inc. | USA | Supplier of laboratory chemicals. |

| Santa Cruz Biotechnology | USA | Supplier of biochemicals for research.[4] |

| Sigma-Aldrich | USA | Supplier for early discovery researchers. |

| TCI (Tokyo Chemical Industry) | Japan | Supplier of research chemicals.[5] |

| Echemi | - | Online chemical marketplace.[6] |

| Ambeed | - | Supplier of chemical building blocks.[7] |

| Firsky International Trade (Wuhan) Co., Ltd | China | Supplier of pharmaceutical intermediates.[4] |

| ChemBuyersGuide.com, Inc. | - | Online directory of chemical suppliers.[3] |

| BIOZOL | Germany | Supplier of life science reagents.[8] |

| CymitQuimica | Spain | Supplier of laboratory chemicals.[5] |

| BenchChem | USA | Supplier of high-purity research chemicals.[2] |

Conceptual Experimental Protocol: Synthesis of a Phospholipid Analog

Given the structure of this compound, it can serve as a precursor for synthetic lipids. The following is a hypothetical, generalized protocol for the synthesis of a simplified phospholipid analog. This protocol is for illustrative purposes and has not been experimentally validated for this specific compound.

Objective: To synthesize a phospholipid analog with a 1,2-decanetriol backbone.

Materials:

-

This compound

-

Fatty acid chloride (e.g., stearoyl chloride)

-

Phosphoryl chloride (POCl₃)

-

Choline tosylate

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Methodology:

-

Monoprotection of the primary hydroxyl group: The more reactive primary hydroxyl group at the 10-position can be selectively protected using a suitable protecting group (e.g., trityl chloride) to prevent its reaction in the subsequent steps.

-

Esterification: The two hydroxyl groups at the 1 and 2 positions are esterified with a fatty acid chloride (e.g., stearoyl chloride) in the presence of a base like pyridine or TEA in an anhydrous solvent like DCM.

-

Deprotection: The protecting group on the 10-hydroxyl is removed under appropriate conditions (e.g., mild acid for a trityl group).

-

Phosphorylation: The deprotected hydroxyl group at the 10-position is then reacted with phosphoryl chloride to introduce the phosphate group.

-

Headgroup attachment: The resulting phosphate is coupled with a headgroup, such as choline (from choline tosylate), to form the final phospholipid analog.

-

Purification: The final product is purified by silica gel column chromatography.

Conceptual Signaling Pathway Involvement

While there is no direct evidence of this compound's involvement in biological signaling, synthetic lipids derived from it could potentially integrate into cellular membranes and modulate signaling pathways. For instance, a synthetic phospholipid analog could alter membrane fluidity or interact with membrane-bound enzymes.

The following diagram illustrates a hypothetical mechanism where a synthetic lipid analog, derived from this compound, integrates into a cell membrane and influences a generic signaling cascade.

Conclusion

This compound is a chemical intermediate with potential applications in the synthesis of novel molecules for materials science and drug development. While its direct biological effects are not well-documented, its structure provides a versatile platform for creating new chemical entities, such as lipid analogs, which could have interesting biological properties. Further research is needed to explore the full potential of this compound and its derivatives in various scientific and therapeutic areas. The provided conceptual frameworks for synthesis and biological interaction are intended to stimulate further investigation into this molecule.

References

- 1. Synthesis and biological activities of 2 alpha-chloro-1-epicalcitriol and 1-epicalcitriol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Bicyclo [6.3.0] Undecane Sesquiterpenoids: Structures, Biological Activities, and Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Synthesis and Biological Activity of 2-Methylene Analogues of Calcitriol and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

1,2,10-Decanetriol molecular weight and formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2,10-decanetriol, a linear triol of interest in various chemical and research applications. The information is presented to be a valuable resource for professionals in research and development.

Core Chemical Identity

This compound is a chemical compound characterized by a ten-carbon aliphatic chain with three hydroxyl (-OH) groups located at the first, second, and tenth positions. Its chemical structure imparts specific polarity and reactivity, making it a subject of interest in organic synthesis and material science.

Molecular Formula and Weight

The empirical and molecular formula for this compound is C10H22O3 .[1][2][3] Its molecular weight has been consistently reported as 190.28 g/mol [1][3][4] with some sources indicating 190.29 g/mol .[2]

Physicochemical Properties

This compound is typically available as a white to almost white crystalline powder.[3] This section summarizes its key quantitative properties.

Data Presentation

| Property | Value | Source(s) |

| Molecular Weight | 190.28 g/mol | [1][3][4] |

| Molecular Formula | C10H22O3 | [1][2][3] |

| Purity (by GC) | >97.0% | [3] |

| Melting Point | 66.0 to 70.0 °C | |

| CAS Number | 91717-85-0 | [1][2] |

Experimental Protocols and Applications

Visualizing Chemical Information

The following diagram illustrates the key identifiers and structural information for this compound.

Caption: Key chemical identifiers and properties of this compound.

References

Spectroscopic Profile of 1,2,10-Decanetriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,10-decanetriol, a triol of interest in various research and development applications. Due to the limited availability of experimentally derived public data, this document presents a combination of predicted spectroscopic values and established principles of spectroscopic analysis for the functional groups present in the molecule. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided, alongside graphical representations of the analytical workflows.

Physicochemical Properties

This compound is a C10 tri-alcohol with the chemical formula C₁₀H₂₂O₃ and a molecular weight of 190.28 g/mol .[1][2][3] It exists as a white to almost white solid at room temperature.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂O₃ | [1][2] |

| Molecular Weight | 190.28 g/mol | [1][2][3] |

| IUPAC Name | decane-1,2,10-triol | [1] |

| CAS Number | 91717-85-0 | [4] |

| Appearance | White to Almost white powder to crystal | [2] |

| Monoisotopic Mass | 190.15689456 Da | [1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from computational models and established spectroscopic principles and should be considered as a guide for experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Chloroform-d) Reference: Tetramethylsilane (TMS) at 0.00 ppm

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.64 | m | 1H | H-2 |

| ~3.60 | t | 2H | H-10 |

| ~3.41 | dd | 1H | H-1a |

| ~3.35 | dd | 1H | H-1b |

| ~1.58 | m | 2H | H-9 |

| ~1.20-1.45 | m | 12H | H-3 to H-8 |

| - | s (broad) | 3H | -OH |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~74.5 | C-2 |

| ~66.8 | C-1 |

| ~62.9 | C-10 |

| ~33.0 | C-3 |

| ~32.8 | C-8 |

| ~29.5 | C-4, C-5, C-6, C-7 |

| ~25.8 | C-9 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (H-bonded) |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 1470-1450 | Medium | C-H bend (alkane) |

| 1260-1050 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 190 | [M]⁺ (Molecular ion, likely low abundance) |

| 172 | [M - H₂O]⁺ |

| 154 | [M - 2H₂O]⁺ |

| 136 | [M - 3H₂O]⁺ |

| 45 | [CH(OH)CH₂OH]⁺ (α-cleavage) |

| 31 | [CH₂OH]⁺ |

Experimental Protocols

The following sections detail standardized procedures for acquiring high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

This compound sample

-

Internal standard (e.g., Tetramethylsilane - TMS)

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Perform peak picking to generate a list of chemical shifts for both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum using an Attenuated Total Reflectance (ATR) accessory.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond or ZnSe crystal)

-

This compound sample

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum.

-

Typical parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

-

Data Processing and Cleaning:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks.

-

Clean the ATR crystal and press arm thoroughly with a suitable solvent and a lint-free wipe after analysis.

-

Mass Spectrometry (MS)

This protocol outlines the general procedure for obtaining a mass spectrum of this compound using Electron Ionization (EI).

Materials and Equipment:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS system.

-

This compound sample

-

Suitable solvent for sample introduction (e.g., methanol, dichloromethane)

-

Vials and syringes

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile solvent to a concentration of approximately 1 mg/mL.

-

-

Instrument Setup:

-

Tune the mass spectrometer according to the manufacturer's instructions.

-

Set the ionization mode to Electron Ionization (EI).

-

Set the electron energy to 70 eV.

-

-

Sample Introduction:

-

GC-MS: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The GC will separate the components of the sample before they enter the mass spectrometer.

-

Direct Insertion Probe: Place a small amount of the sample onto the probe, evaporate the solvent, and insert the probe into the ion source.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-250).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), if present.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the obtained spectrum with spectral libraries or predicted fragmentation patterns.

-

Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for IR Spectroscopic Analysis.

Caption: Workflow for Mass Spectrometry Analysis.

References

Solubility Profile of 1,2,10-Decanetriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,10-Decanetriol, a long-chain triol of interest in various scientific and pharmaceutical applications. Due to its amphiphilic nature, stemming from a ten-carbon backbone and three hydroxyl groups, its solubility behavior is a critical parameter for formulation, delivery, and biological interaction studies. This document consolidates available solubility data, outlines detailed experimental protocols for its determination, and presents relevant physicochemical properties.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its solubility. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂O₃ | [1][2] |

| Molecular Weight | 190.28 g/mol | [1][2] |

| Appearance | White to almost white crystalline solid | [1][2] |

| Melting Point | 66 °C | [3][4] |

| Boiling Point (Predicted) | 341.5 ± 12.0 °C | [3][4] |

| Density (Predicted) | 1.020 ± 0.06 g/cm³ | [3][4] |

| pKa (Predicted) | 14.45 ± 0.20 | [3] |

Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. The information available is qualitative, indicating its general behavior in common solvents.

| Solvent | Qualitative Solubility |

| Water | Slightly Soluble[3][4][5] |

| Methanol | Slightly Soluble[3][4][5] |

The term "slightly soluble" suggests that the compound does not dissolve to a significant extent in these solvents under standard conditions. The long hydrophobic ten-carbon chain is the primary contributor to its limited aqueous solubility, while the three hydrophilic hydroxyl groups allow for some interaction with polar solvents like water and methanol. For drug development and other applications requiring solution-based formulations, the use of co-solvents, surfactants, or other solubilization techniques may be necessary.

Experimental Protocols for Solubility Determination

For researchers seeking to establish quantitative solubility data for this compound, the following established methodologies are recommended.

Method 1: Shake-Flask Method (Thermodynamic Solubility)

This is the gold standard method for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent over a defined period to form a saturated solution. The concentration of the dissolved solute in the supernatant is then quantified.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, phosphate-buffered saline). The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. The temperature should be precisely controlled (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Subsequently, centrifuge the samples at a high speed to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, it is advisable to use a filter syringe (e.g., 0.22 µm pore size).

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a suitable analytical technique. As this compound lacks a strong chromophore, High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) or Mass Spectrometry (HPLC-MS) would be appropriate. Gas Chromatography (GC) can also be used.

-

Data Reporting: Express the solubility in standard units such as mg/mL, g/100mL, or molarity (mol/L).

Method 2: Potentiometric Titration (for Ionizable Compounds)

While this compound is not strongly ionizable, this method can be adapted to determine the pKa and intrinsic solubility.

Principle: The compound is dissolved in a mixture of water and a co-solvent, and the pH is monitored during titration with a strong acid or base. The resulting data can be used to calculate the pKa and, subsequently, the intrinsic solubility.

Detailed Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a mixture of water and a water-miscible co-solvent (e.g., methanol or DMSO) to ensure complete dissolution.

-

Titration: Titrate the solution with a standardized solution of hydrochloric acid or sodium hydroxide while continuously monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve.

-

Solubility Calculation: Use the Henderson-Hasselbalch equation to calculate the intrinsic solubility from the pKa and the solubility at different pH values.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: Workflow for determining and applying solubility data.

References

In-depth Technical Guide: Thermal Stability and Decomposition of 1,2,10-Decanetriol

Introduction

1,2,10-Decanetriol is a long-chain aliphatic triol with hydroxyl groups at the 1, 2, and 10 positions. This molecular structure suggests its potential utility as a surfactant, emulsifier, or a monomer for polyester synthesis in various industries, including pharmaceuticals and materials science. A thorough understanding of its thermal stability and decomposition mechanisms is paramount for its safe handling, storage, and application in processes involving elevated temperatures. This technical guide outlines the predicted thermal behavior of this compound, including its anticipated stability, decomposition pathways, and recommended experimental protocols for its analysis.

Predicted Thermal Stability and Decomposition Onset

The thermal stability of this compound is primarily dictated by the C-C and C-O bond energies within its aliphatic backbone and at its hydroxyl functionalities. In an inert atmosphere, long-chain aliphatic alcohols generally exhibit good thermal stability. The onset of thermal decomposition for compounds of this nature is typically expected to occur at temperatures exceeding 200°C.

The presence of three hydroxyl groups can influence its thermal stability in several ways:

-

Intermolecular Hydrogen Bonding: Extensive hydrogen bonding between the hydroxyl groups will lead to a higher boiling point and may increase the energy required to initiate decomposition.

-

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding, particularly between the adjacent hydroxyl groups at the 1 and 2 positions, could influence the conformation of the molecule and its decomposition kinetics.

-

Reactivity of Hydroxyl Groups: At elevated temperatures, the hydroxyl groups are the most likely sites for initiating decomposition reactions, such as dehydration.

Predicted Thermal Decomposition Pathways

The thermal decomposition of this compound is expected to proceed through a complex series of reactions. The primary decomposition pathways are likely to involve dehydration, followed by isomerization, cyclization, and chain scission.

Primary Decomposition: Dehydration

The initial and most favored decomposition step is anticipated to be the elimination of water (dehydration). This can occur through several mechanisms:

-

Intermolecular Dehydration: Two molecules of this compound can react to form an ether linkage with the elimination of a water molecule.

-

Intramolecular Dehydration: A single molecule can undergo dehydration to form unsaturated alcohols or cyclic ethers. Given the positions of the hydroxyl groups, the formation of a five- or six-membered cyclic ether involving the hydroxyl groups at the 1 and 10 or 2 and 10 positions is plausible, though less likely without a catalyst. Dehydration involving the 1,2-diol moiety is more probable, potentially leading to the formation of an epoxide or an unsaturated alcohol.

Secondary Decomposition Reactions

Following the initial dehydration, the resulting unsaturated species and the remaining triol can undergo further decomposition:

-

Isomerization: The initial decomposition products can rearrange to form more stable isomers.

-

Cyclization: Intramolecular reactions can lead to the formation of various cyclic compounds.

-

Chain Scission: At higher temperatures, the carbon-carbon bonds in the aliphatic chain will begin to break, leading to the formation of smaller volatile fragments such as aldehydes, ketones, and hydrocarbons.

A plausible decomposition pathway is visualized in the following diagram:

Hypothetical Quantitative Data

In the absence of experimental data, the following table presents a hypothetical summary of thermal properties for this compound based on the analysis of similar long-chain aliphatic alcohols. These values are predictive and require experimental validation.

| Parameter | Predicted Value | Analytical Method |

| Melting Point | 70-80 °C | Differential Scanning Calorimetry (DSC) |

| Onset of Decomposition (Tonset) | 200 - 250 °C | Thermogravimetric Analysis (TGA) |

| Temperature of Maximum Decomposition Rate (Tmax) | 250 - 300 °C | Derivative Thermogravimetry (DTG) |

| Residual Mass at 600°C (Inert Atmosphere) | < 5% | Thermogravimetric Analysis (TGA) |

Recommended Experimental Protocols

To empirically determine the thermal stability and decomposition of this compound, the following experimental protocols are recommended:

Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset of decomposition, the temperature of maximum decomposition rate, and the mass loss profile as a function of temperature.

-

Instrumentation: A high-precision thermogravimetric analyzer.

-

Sample Preparation: A small, uniform sample (5-10 mg) should be placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: High-purity nitrogen or argon with a constant flow rate (e.g., 50 mL/min) to ensure an inert environment.

-

Thermal Program:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: Plot the percentage mass loss versus temperature. The first derivative of this curve (DTG) should also be plotted to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, heat of fusion, and to detect any other phase transitions or exothermic/endothermic events associated with decomposition.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A small sample (2-5 mg) should be hermetically sealed in an aluminum pan.

-

Atmosphere: High-purity nitrogen or argon with a constant flow rate.

-

Thermal Program:

-

Equilibrate at 25°C.

-

Ramp the temperature from 25°C to 300°C at a heating rate of 10°C/min.

-

-

Data Analysis: Plot the heat flow versus temperature. The melting point is identified as the onset of the melting endotherm.

The workflow for this experimental approach is illustrated below:

Conclusion

While specific experimental data for this compound is currently unavailable, this guide provides a scientifically grounded prediction of its thermal stability and decomposition behavior. It is anticipated that this compound possesses moderate thermal stability, with decomposition initiating via dehydration reactions. For any application involving this compound at elevated temperatures, it is imperative that the predictive data presented herein be confirmed through rigorous experimental analysis using the recommended TGA and DSC protocols.

A Comprehensive Review of Long-Chain Triols: From Synthesis to Biological Function

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Long-chain triols, a class of lipids characterized by a lengthy hydrocarbon tail and three hydroxyl groups, are emerging as molecules of significant interest across various scientific disciplines. From their role as biomarkers in geochemical studies to their potential applications in materials science and pharmacology, a thorough understanding of their properties and functions is crucial. This technical guide provides an in-depth review of the current literature on long-chain triols, focusing on their synthesis, analytical methodologies, biological activities, and potential signaling pathways.

Chemical Structure and Occurrence

Long-chain triols are aliphatic compounds typically containing 18 to 32 carbon atoms, with three hydroxyl (-OH) groups attached to the carbon backbone. A particularly important subclass is the vicinal triols, specifically the 1,2,3-alkanetriols, where the hydroxyl groups are located on three consecutive carbon atoms.

These lipids are found in various natural sources, including:

-

Marine Sediments: Long-chain diols and triols are recognized as lipid biomarkers in marine and lacustrine sediments. For instance, C29 1,9,10-triol has been identified in lake sediments and is thought to originate from ferns like Azolla microphylla and Cyathea weatherbyana.[1] The presence and distribution of these compounds can provide valuable insights into past environmental and climatic conditions.

-

Plant Cuticular Waxes: The outer protective layer of plants, the cuticular wax, is a complex mixture of very-long-chain fatty acids and their derivatives, which can include alcohols. While the presence of long-chain triols is less common than other wax components, their potential contribution to the protective properties of the cuticle is an area of ongoing research.[2][3][4][5][6]

Synthesis of Long-Chain Triols

The controlled synthesis of long-chain triols, particularly with specific stereochemistry, is essential for studying their biological functions. A key synthetic strategy involves the dihydroxylation of allylic alcohols.

Molybdenum-Catalyzed Asymmetric anti-Dihydroxylation

A significant advancement in the synthesis of 1,2,3-triols is the use of a chiral molybdenum-bishydroxamic acid complex as a catalyst with hydrogen peroxide as the oxidant. This method allows for the highly enantio- and diastereoselective anti-dihydroxylation of allylic alcohol precursors. The reaction proceeds through an initial enantioselective epoxidation followed by a regioselective ring-opening, both catalyzed by the molybdenum complex, yielding the desired 1,2,3-triol structure with high control over its stereochemistry.[7][8]

Osmium-Catalyzed syn-Dihydroxylation

Another established method for creating vicinal diols is through dihydroxylation using osmium tetroxide (OsO₄). By employing a mixture of OsO₄ and tetramethylethylenediamine (TMEDA), a directed dihydroxylation of allylic alcohols can be achieved. This approach utilizes hydrogen bonding to control the stereochemical outcome, leading to the formation of syn-diols.[9]

Analytical Methodologies

The accurate detection and quantification of long-chain triols in complex biological and environmental samples require sensitive and selective analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of long-chain lipids. Prior to analysis, the hydroxyl groups of the triols are typically derivatized, for example, by silylation with reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase their volatility.[1] The separation of the derivatized triols is achieved on a gas chromatograph, followed by detection and identification using a mass spectrometer, which provides information about the molecular weight and fragmentation pattern of the compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Post-Column Derivatization

For the analysis of vicinal diols, a highly selective and sensitive method involves liquid chromatography-post column derivatization coupled with double precursor ion scanning mass spectrometry (LC-PCD-DPIS-MS).[10][11][12][13] In this technique, after the separation of the vicinal diols by LC, they are reacted with a derivatizing agent such as 6-bromo-3-pyridinylboronic acid (BPBA) in a post-column reactor. The resulting BPBA-vicinal-diol esters exhibit a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br), which allows for their selective detection by mass spectrometry. This method offers high sensitivity, with limits of detection in the nanomolar range.[10][11][13]

Biological Activities and Potential Signaling Pathways

The biological roles of long-chain triols are not as well-defined as those of other lipid classes like fatty acids or phospholipids. However, emerging research suggests their involvement in several physiological and pathological processes.

Antimicrobial Activity

While direct studies on the antimicrobial properties of long-chain triols are limited, research on related long-chain, water-soluble, dendritic tricarboxylato amphiphiles has shown that increasing the alkyl chain length (from C13 to C22) generally enhances antimicrobial activity against a range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.[14] This suggests that the long hydrocarbon chain of triols could contribute to antimicrobial effects, potentially by disrupting microbial cell membranes.

Effects on Skin Barrier Function

The skin's outermost layer, the stratum corneum, relies on a complex lipid matrix to maintain its barrier function. This matrix is primarily composed of ceramides, cholesterol, and free fatty acids. While the direct role of long-chain triols in this barrier is not well-established, studies on the application of plant oils containing various lipids have shown that they can influence skin barrier homeostasis and inflammation.[15] Given their amphiphilic nature, it is plausible that long-chain triols could integrate into the lipid lamellae of the stratum corneum and modulate its properties, though further research is needed to confirm this.

Potential Role in Signaling

Lipid signaling is a crucial aspect of cellular communication, with molecules like diacylglycerol (DAG) and inositol triphosphate (IP₃) acting as well-known second messengers.[16][17] These molecules are typically generated in response to external stimuli and activate downstream signaling cascades.

While a specific signaling pathway directly initiated by long-chain triols has yet to be elucidated, the study of vicinal diols derived from epoxy fatty acids offers some clues. These diols can counteract the biological activity of their epoxide precursors and are recognized as promoting inflammation.[10] This suggests that long-chain triols could also function as signaling molecules, potentially modulating inflammatory responses or other cellular processes. The structural similarity of the 1,2,3-triol moiety to the glycerol backbone of signaling lipids like DAG warrants further investigation into their potential interaction with protein kinases and other signaling proteins.

Experimental Protocols

Synthesis of a 1,2,3-Triol via Dihydroxylation of an Allylic Alcohol

Objective: To synthesize a vicinal triol from a corresponding allylic alcohol using a directed dihydroxylation method.

Materials:

-

Allylic alcohol (e.g., 1-dodecen-3-ol)

-

Osmium tetroxide (OsO₄)

-

Tetramethylethylenediamine (TMEDA)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium sulfite (aq.)

-

Brine

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Celite

Procedure (based on the TMEDA/OsO₄ method[9]):

-

In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve OsO₄ in anhydrous THF at -78°C.

-

Slowly add TMEDA to the solution and stir for 5 minutes.

-

Add the allylic alcohol to the reaction mixture and continue stirring at -78°C for 1 hour.

-

Allow the reaction to warm to room temperature.

-

Remove the solvent under reduced pressure.

-

Add THF and an aqueous solution of sodium sulfite to the residue.

-

Heat the mixture at reflux for 3 hours.

-

After cooling, pour the mixture into brine and extract with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts, dry over anhydrous MgSO₄, and filter through a pad of Celite.

-

Evaporate the solvent under reduced pressure to obtain the crude triol.

-

Purify the product using column chromatography on silica gel.

Analysis of a Long-Chain Triol by GC-MS

Objective: To identify and quantify a long-chain triol in a sample using GC-MS.

Materials:

-

Sample containing the long-chain triol

-

Pyridine

-

Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

-

Internal standard (e.g., 5α-cholestane)

-

GC-MS system with a suitable capillary column (e.g., Agilent DB-5ms)

Procedure (adapted from[1]):

-

Accurately weigh a known amount of the sample into a vial.

-

Add a known amount of the internal standard.

-

Evaporate the solvent under a stream of nitrogen.

-

Add pyridine and BSTFA to the dried sample.

-

Heat the vial at 60°C for 1 hour to facilitate derivatization.

-

Cool the sample to room temperature.

-

Inject an aliquot of the derivatized sample into the GC-MS.

-

GC Conditions:

-

Inlet: Split/splitless, operated in splitless mode at 300°C.

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 6°C/min to 300°C and hold for 28 minutes.

-

-

MS Conditions:

-

Operate in electron ionization (EI) mode.

-

Scan a mass range appropriate for the expected derivatized triol (e.g., m/z 50-800).

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized triol based on its retention time and mass spectrum.

-

Quantify the triol by comparing the peak area of its characteristic ions to the peak area of the internal standard.

-

Data Summary

Table 1: Examples of Identified Long-Chain Triols and Their Sources

| Compound Name | Carbon Chain Length | Hydroxyl Positions | Source | Reference |

| C29 Triol | 29 | 1, 9, 10 | Ferns (Azolla microphylla, Cyathea weatherbyana) in lake sediments | [1] |

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in the understanding of cuticular waxes in Arabidopsis thaliana and crop species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular and Evolutionary Mechanisms of Cuticular Wax for Plant Drought Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Cuticular Waxes of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molybdenum-catalyzed asymmetric anti-dihydroxylation of allylic alcohols | Scilit [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry [mdpi.com]

- 12. escholarship.org [escholarship.org]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial activity of long-chain, water-soluble, dendritic tricarboxylato amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-Inflammatory and Skin Barrier Repair Effects of Topical Application of Some Plant Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lipids Signaling [flipper.diff.org]

- 17. Lipid signaling - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Use of 1,2,10-Decanetriol in Cosmetic Formulations

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Application Notes on the Use of 1,2,10-Decanetriol and Representative Alkane Diols in Cosmetic Formulations

Executive Summary

Initial research indicates a significant lack of publicly available scientific literature and application-specific data for This compound in cosmetic formulations. This document aims to provide a comprehensive overview of the potential applications of this molecule based on the known functions of the broader class of polyols and, more specifically, alkane diols. Due to the limited data on this compound, this report will use Caprylyl Glycol (1,2-Octanediol) as a well-documented, structurally related alkane diol to illustrate the typical applications, experimental protocols, and performance data relevant to this class of ingredients. This approach provides a robust framework for understanding the potential roles of this compound while maintaining scientific accuracy and transparency regarding the current data limitations.

Introduction to Polyols and Alkane Diols in Cosmetics

Polyols, characterized by multiple hydroxyl (-OH) groups, and their subclass, alkane diols (with two hydroxyl groups), are versatile ingredients in the cosmetic industry. Their primary functions include:

-

Humectants: The hydroxyl groups attract and bind water, providing hydration to the skin.

-

Preservative Boosters: While not always classified as preservatives themselves, many alkane diols exhibit antimicrobial properties and can enhance the efficacy of traditional preservatives, allowing for lower concentrations and potentially reducing irritation.

-

Emollients and Solvents: They can improve the skin feel of formulations and help to dissolve other ingredients.

-

Texture Enhancers: They can modify the viscosity and spreadability of creams and lotions.

This compound, with its three hydroxyl groups and a ten-carbon chain, is structurally positioned to offer a combination of these

Application Notes and Protocols: 1,2,10-Decanetriol as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 1,2,10-decanetriol as a versatile building block in organic synthesis. While specific, published examples of its use are limited, its unique trifunctional nature, with a vicinal diol and a terminal primary alcohol, offers a range of possibilities for the synthesis of complex molecules, including macrocycles, chiral synthons, and as a linker in bioconjugates.

Physicochemical Properties and Handling

This compound is a C10 aliphatic triol that is commercially available.[1][2] Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂O₃ | [1] |

| Molecular Weight | 190.28 g/mol | [1][3] |

| CAS Number | 91717-85-0 | [1][2] |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 66-70 °C | [4] |

| Boiling Point | 341.5±12.0 °C (Predicted) | [5] |

| Density | 1.020±0.06 g/cm³ (Predicted) | [5] |

| Solubility | Slightly soluble in methanol and water | [5] |

Storage and Handling: Store in a cool, dry place away from incompatible materials. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Potential Applications in Organic Synthesis

The trifunctional nature of this compound allows for selective protection and functionalization strategies, making it a potentially valuable building block for various synthetic targets.

The eight-carbon chain separating the vicinal diol from the terminal primary alcohol makes this compound an attractive precursor for the synthesis of macrocyclic compounds.[6][7] Macrocyclization can be achieved through various strategies, such as ring-closing metathesis (RCM), macrolactonization, or etherification.

Logical Workflow for Macrocycle Synthesis:

Caption: General workflow for the synthesis of macrocycles from this compound.

Experimental Protocol: Hypothetical Synthesis of a 13-Membered Macrocyclic Ether

This protocol describes a plausible, though not explicitly documented, synthetic route.

-

Protection of the Vicinal Diol:

-